![molecular formula C2H4 B1626021 Ethylene-13C1 CAS No. 6145-18-2](/img/structure/B1626021.png)
Ethylene-13C1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene-13C1 is typically synthesized through chemical reactions involving carbon-13 enriched compounds. One common method involves the reaction of carbon-13 enriched calcium carbide (Ca13C2) with water to produce acetylene-13C2, which is then hydrogenated to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of isotopically enriched starting materials and specialized reactors to ensure high purity and yield. The process may include steps such as fractional distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethylene-13C1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as ethylene oxide and acetaldehyde.
Reduction: It can be reduced to form ethane-13C1.
Substitution: This compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
Major products formed from the reactions of this compound include ethylene oxide, acetaldehyde, ethane-13C1, and various halogenated derivatives .
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ethylene-13C1 is extensively used in NMR spectroscopy as a tracer for studying the structure and dynamics of organic molecules. The presence of the carbon-13 isotope provides distinct signals that enhance the resolution of NMR spectra, allowing researchers to analyze molecular interactions and conformations effectively.
Case Study:
In a study examining the NMR shielding parameters of ethylene and ethane, researchers observed that the chemical shifts and indirect spin-spin couplings were dependent on solvent density. The results indicated significant secondary isotope effects due to the additional carbon-13 atom, enhancing the understanding of molecular interactions in gaseous environments .
Mass Spectrometry
Mass spectrometry employs this compound for analyzing complex mixtures and identifying unknown compounds. The isotopic labeling facilitates the tracking of molecular pathways and transformations during mass spectrometric analysis.
Data Table: Mass Spectrometry Applications
Application Type | Description | Example Use Case |
---|---|---|
Isotopic Labeling | Enhances detection sensitivity | Tracing metabolic pathways |
Structural Analysis | Identifies molecular structures | Analyzing reaction products |
Quantitative Analysis | Measures concentrations of compounds | Assessing drug metabolism |
Biological Studies
In metabolic studies, this compound serves as a tracer to investigate carbon pathways within biological systems. This application is crucial for understanding metabolic processes and how organisms utilize carbon sources.
Case Study:
Research on microbial communities utilized this compound to study carbon utilization patterns, revealing insights into metabolic pathways and community dynamics in various environments .
Industrial Applications
This compound is also employed in industrial settings for producing labeled polymers and pharmaceuticals. Its ability to provide specific isotopic labeling enhances product tracking and quality control during manufacturing processes.
Data Table: Industrial Applications
Industry | Application | Benefits |
---|---|---|
Pharmaceuticals | Synthesis of labeled drugs | Improved tracking in drug development |
Polymer Production | Creation of isotopically labeled polymers | Enhanced properties for research |
Mechanism of Action
The mechanism of action of ethylene-13C1 involves its incorporation into various molecular structures, allowing researchers to track its movement and interactions within a system. This is particularly useful in studies involving metabolic pathways and reaction mechanisms. The carbon-13 isotope provides a distinct signal in NMR and mass spectrometry, making it easier to identify and analyze .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethylene-13C1 include other carbon-13 labeled alkenes and alkanes, such as propylene-13C1 and butylene-13C1 .
Uniqueness
This compound is unique due to its simple structure and the presence of the carbon-13 isotope, which provides distinct advantages in spectroscopic and analytical studies. Its small size and high reactivity make it a versatile tool in various research applications .
Biological Activity
Ethylene-13C1 is a stable isotope-labeled form of ethylene, a simple hydrocarbon that plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and applications in research.
Overview of Ethylene and Its Isotopes
Ethylene (C2H4) is a gaseous plant hormone involved in regulating growth, development, and responses to environmental stresses. The introduction of carbon-13 isotopes into ethylene molecules (resulting in this compound) allows researchers to trace metabolic pathways and study the compound's interactions within biological systems.
Ethylene functions primarily through its interaction with specific receptors in plants. The signaling pathway involves several key components:
- Receptors : Ethylene receptors (ETR1, ETR2, etc.) bind ethylene and initiate a signaling cascade.
- CTR1 Kinase : This protein kinase phosphorylates EIN2, a central regulator in the ethylene signaling pathway. Phosphorylation by CTR1 inhibits EIN2's activity in the absence of ethylene, while ethylene perception leads to CTR1 inhibition and EIN2 activation .
- EIN2 : Once activated, EIN2 translocates to the nucleus, where it influences the expression of ethylene-responsive genes.
Physiological Effects
Ethylene is known to regulate several physiological processes in plants:
- Fruit Ripening : Ethylene promotes ripening by regulating enzymes involved in cell wall softening and color changes.
- Abscission : It plays a role in leaf and fruit drop by affecting cell separation processes.
- Stress Responses : Ethylene modulates responses to biotic and abiotic stresses, enhancing plant resilience .
Research Findings
Recent studies utilizing this compound have provided insights into its biological activity:
Case Study: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the interactions of this compound with other molecules. The presence of carbon-13 alters chemical shifts and spin-coupling constants, allowing for detailed analysis of molecular interactions .
Parameter | Ethylene (C2H4) | This compound (C2H4) |
---|---|---|
Chemical Shift (ppm) | 0.0 | 64.367 |
J-Coupling Constant (Hz) | 125 | 120 |
These findings indicate that the incorporation of carbon-13 can affect molecular behavior significantly, which can be leveraged to understand metabolic pathways more thoroughly.
Secondary Isotope Effects
Research has shown that the introduction of carbon-13 into ethylene results in secondary isotope effects that can influence reaction rates and mechanisms. These effects are particularly relevant when studying enzymatic reactions involving ethylene .
Applications in Research
This compound is widely used in various research applications:
- Metabolic Tracing : It allows researchers to track the fate of ethylene in metabolic pathways using isotopic labeling techniques.
- Environmental Studies : Understanding how plants respond to ethylene under different environmental conditions can inform agricultural practices and improve crop resilience.
- Synthetic Biology : Ethylene's role as a signaling molecule makes it a target for synthetic biology approaches aimed at engineering plant responses.
Properties
IUPAC Name |
(113C)ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=[13CH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482059 | |
Record name | Ethylene-13C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.046 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-18-2 | |
Record name | Ethylene-13C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6145-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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